Vidalol A Exhibits Mammalian sPLA2 Inhibition with Nanomolar Potency: Direct Comparison with Structural Analogs
Vidalol A inhibits mouse group IIA secreted phospholipase A2 (sPLA2) with an IC50 of 68 nM in a fluorescence-based enzymatic assay [1]. In contrast, the structurally related bromotyrosine-derived macrocycle bastadin-7 requires approximately 75-fold higher concentration (IC50 = 5,080 nM) to achieve comparable inhibition of human recombinant PLA2 [2]. This quantitative difference in potency is not predictable from structural similarity alone and directly impacts the compound concentration required for effective target engagement in experimental systems.
| Evidence Dimension | Inhibition of secreted phospholipase A2 (sPLA2) enzymatic activity |
|---|---|
| Target Compound Data | IC50 = 68 nM (mouse group IIA sPLA2) |
| Comparator Or Baseline | Bastadin-7: IC50 = 5,080 nM (human recombinant PLA2) |
| Quantified Difference | Approximately 75-fold lower IC50 (greater potency) for Vidalol A |
| Conditions | Fluorescence assay measuring enzymatic inhibition of sPLA2 |
Why This Matters
The nanomolar potency of Vidalol A enables lower working concentrations in cellular and biochemical assays, reducing solvent-related artifacts and off-target effects, which directly improves assay reproducibility and data quality.
- [1] BindingDB. BDBM50149981 (Vidalol A). IC50: 68 nM for mouse group IIA secreted phospholipase A2 by fluorescence assay. CHEMBL3769794. View Source
- [2] TargetMine. Bastadin-7 (CHEMBL270304). IC50: 5080 nM for inhibition of human recombinant PLA2 by fluorometric assay. View Source
